

## Application Notes and Protocols for Encapsulating IR-820 in PLGA Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | IR-820    |           |
| Cat. No.:            | B15555265 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the encapsulation of the near-infrared (NIR) dye **IR-820** into poly(lactic-co-glycolic acid) (PLGA) nanoparticles. This combination leverages the photothermal and imaging capabilities of **IR-820** with the biocompatible and biodegradable properties of PLGA, creating a versatile platform for various biomedical applications, including photothermal therapy (PTT) and in vivo imaging.

### Introduction

**IR-820** is a heptamethine cyanine dye that exhibits strong absorption in the NIR region (around 800 nm), a spectral window where biological tissues have minimal absorbance, allowing for deep tissue penetration of light.[1] Upon NIR laser irradiation, **IR-820** efficiently converts light energy into heat, inducing hyperthermia in the surrounding environment. This property makes it a potent agent for photothermal therapy, a minimally invasive cancer treatment that uses heat to ablate tumor cells.[2][3] Additionally, **IR-820** possesses fluorescent properties, enabling its use as an imaging agent to track the biodistribution of the delivery vehicle.[2]

However, the clinical application of free **IR-820** is hampered by its poor water solubility, short circulation half-life, and nonspecific distribution.[4][5] Encapsulation within PLGA nanoparticles overcomes these limitations. PLGA is an FDA-approved polymer known for its excellent biocompatibility and biodegradability, breaking down into lactic acid and glycolic acid, which are naturally metabolized by the body.[6][7] PLGA nanoparticles can protect **IR-820** from



degradation, improve its stability, and provide a means for controlled release and targeted delivery.[2][8][9]

This document outlines the synthesis, characterization, and application of **IR-820**-loaded PLGA nanoparticles.

# Physicochemical Characterization of IR-820-PLGA Nanoparticles

The successful formulation of **IR-820**-PLGA nanoparticles is critically dependent on their physicochemical properties, which dictate their stability, biocompatibility, and in vivo performance. A summary of typical quantitative data from published studies is presented below.

| Parameter                   | Typical Value<br>Range | Method of Analysis                        | Reference  |
|-----------------------------|------------------------|-------------------------------------------|------------|
| Hydrodynamic<br>Diameter    | 60 - 110 nm            | Dynamic Light Scattering (DLS)            | [2][4]     |
| Polydispersity Index (PDI)  | 0.16 - 0.23            | Dynamic Light Scattering (DLS)            | [4][5][10] |
| Zeta Potential              | -28 to -40 mV          | Laser Doppler<br>Electrophoresis          | [2][4]     |
| Encapsulation<br>Efficiency | 84% - 96%              | UV-Vis Spectroscopy                       | [2][11]    |
| Drug Loading<br>Capacity    | 18% (approx.)          | UV-Vis Spectroscopy                       | [2]        |
| Morphology                  | Spherical and uniform  | Transmission Electron<br>Microscopy (TEM) | [2][4]     |

## **Experimental Protocols**

This section provides detailed methodologies for the synthesis, characterization, and evaluation of **IR-820**-PLGA nanoparticles.



## Synthesis of IR-820-PLGA Nanoparticles (Single Emulsion-Solvent Evaporation Method)

This protocol is a widely used method for encapsulating hydrophobic agents like **IR-820** into PLGA.[2]

#### Materials:

- Poly(lactic-co-glycolic acid) (PLGA), 50:50 lactide:glycolide ratio, carboxylic acid terminated
- IR-820 dye
- Acetone
- Methanol (for storing IR-820)
- · Distilled water
- Centrifugal filter units (e.g., 10 kDa MWCO)

#### Procedure:

- Dissolve PLGA in acetone to a final concentration of 1 mg/mL.
- Prepare a stock solution of IR-820 in methanol (e.g., 0.5 g/mL).
- Add the IR-820 stock solution to the PLGA-acetone solution to achieve a final IR-820 concentration of 0.5 mg/mL.
- While stirring, add the organic phase (PLGA and IR-820 in acetone) dropwise to distilled water at a volume ratio of 1:3 (organic:aqueous).
- Continue stirring the resulting emulsion for at least 2 hours to allow for the evaporation of acetone.
- Purify the nanoparticles by centrifugal filtration to remove unencapsulated IR-820 and residual solvent. This is typically done at 4200 g for 30 minutes.



 Resuspend the purified nanoparticles in the desired buffer or water for storage and further use.

## **Nanoparticle Characterization**

- 3.2.1. Size, Polydispersity Index (PDI), and Zeta Potential:
- Method: Dilute the nanoparticle suspension in distilled water.[12] Analyze the sample using a
  dynamic light scattering (DLS) instrument (e.g., Zetasizer Nano ZS90) at 25°C.[12] The
  instrument measures the hydrodynamic diameter, PDI, and surface charge (zeta potential).

#### 3.2.2. Morphology:

- Method: Place a drop of the nanoparticle suspension onto a carbon-coated copper grid and allow it to air dry. Image the grid using a Transmission Electron Microscope (TEM) to observe the shape and size of the nanoparticles.[8]
- 3.2.3. Encapsulation Efficiency and Drug Loading:
- Method:
  - After synthesis and purification, collect the filtrate from the centrifugal filtration step.
  - Measure the absorbance of the filtrate using a UV-Vis spectrophotometer at the characteristic absorption wavelength of IR-820 (around 710 nm or 810 nm).[2][4]
  - Quantify the amount of free (unencapsulated) IR-820 using a standard curve of known IR-820 concentrations.
  - Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:[4]
    - EE (%) = [(Total amount of IR-820 Amount of free IR-820) / Total amount of IR-820]  $\times$  100
    - DL (%) = [(Total amount of IR-820 Amount of free IR-820) / Total weight of nanoparticles] x 100



## In Vitro Drug Release Study

This protocol assesses the release kinetics of IR-820 from the PLGA nanoparticles.

#### Materials:

- IR-820-PLGA nanoparticle suspension
- Phosphate-buffered saline (PBS), pH 7.4
- Dialysis tubing (e.g., 3.5 kDa MWCO)
- · Centrifugal filter units

#### Procedure:

- Place a known amount of the IR-820-PLGA nanoparticle suspension into a dialysis bag.
- Immerse the dialysis bag in a known volume of PBS at 37°C with gentle stirring.
- At predetermined time intervals, withdraw a small aliquot of the release medium (PBS) and replace it with an equal volume of fresh PBS to maintain sink conditions.
- Alternatively, at each time point, centrifuge a sample of the nanoparticle suspension using a centrifugal filter unit to separate the released IR-820 from the nanoparticles.[2]
- Quantify the amount of released IR-820 in the collected samples using a UV-Vis spectrophotometer and a standard curve.[2]
- Plot the cumulative percentage of **IR-820** released as a function of time.

## In Vitro Photothermal Effect

This protocol evaluates the heat generation capacity of the nanoparticles upon laser irradiation.

#### Materials:

• IR-820-PLGA nanoparticle suspension



- Phosphate-buffered saline (PBS)
- NIR laser (e.g., 808 nm)
- Thermal imaging camera or a thermocouple

#### Procedure:

- Suspend the IR-820-PLGA nanoparticles in PBS at a desired concentration (e.g., 25 μM of IR-820).[2]
- Place the suspension in a suitable container (e.g., a well of a 96-well plate).
- Irradiate the sample with an 808 nm laser at a specific power density (e.g., 1.5 W/cm²) for a set duration (e.g., 5 minutes).[2]
- Monitor and record the temperature change over time using a thermal imaging camera or a thermocouple.[2]
- Include control groups such as PBS alone and free IR-820 solution at the same concentration.

## In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the biocompatibility of the nanoparticles in the absence of light and their phototoxic effects upon laser irradiation.

#### Materials:

- Cancer cell line (e.g., MDA-MB-231 for breast cancer)[2]
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
- IR-820-PLGA nanoparticle suspension
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Dimethyl sulfoxide (DMSO)



- 96-well plates
- NIR laser (e.g., 808 nm)

#### Procedure:

- Seed the cells in a 96-well plate at a density of approximately 1 x 10<sup>4</sup> cells per well and allow them to adhere overnight.[2][4]
- For dark toxicity: Treat the cells with various concentrations of IR-820-PLGA nanoparticles (e.g., 0-35 μM IR-820 equivalent) for a specified duration (e.g., 4 hours).[2]
- For phototoxicity: After the incubation period, wash the cells with PBS and add fresh media. [2] Irradiate the designated wells with the 808 nm laser.
- After 24 hours of incubation post-treatment, add MTT solution to each well and incubate for 3-4 hours.[2]
- Remove the MTT solution and add DMSO to dissolve the formazan crystals.[2]
- Measure the absorbance at 540 nm using a microplate reader.
- Calculate cell viability as a percentage relative to untreated control cells.

## In Vivo Imaging and Biodistribution

This protocol describes how to visualize the accumulation of nanoparticles in a tumor-bearing animal model.

#### Materials:

- Tumor-bearing animal model (e.g., nude mice with subcutaneous tumors)
- IR-820-PLGA nanoparticle suspension
- In vivo imaging system (e.g., IVIS)

#### Procedure:



- Administer the IR-820-PLGA nanoparticle suspension to the tumor-bearing mice via intravenous injection.
- At various time points post-injection (e.g., 1, 4, 8, 24, 48 hours), anesthetize the mice and acquire whole-body fluorescence images using an in vivo imaging system.[13]
- The excitation and emission wavelengths should be set appropriately for **IR-820** (e.g., excitation around 710 nm, emission around 820 nm).[5]
- After the final imaging time point, the animals can be euthanized, and major organs and the tumor can be excised for ex vivo imaging to confirm the biodistribution.[14]

## **Visualizations**

**Experimental Workflow for Nanoparticle Synthesis and Characterization** 





Click to download full resolution via product page

Caption: Workflow for the synthesis and characterization of IR-820-PLGA nanoparticles.

## **Mechanism of Photothermal Therapy-Induced Apoptosis**





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. IR820-loaded PLGA nanoparticles for photothermal therapy of triple-negative breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- 3. IR820-loaded PLGA nanoparticles for photothermal therapy of triple-negative breast cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques: effects of formulation parameters PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Peptide-Loaded PLGA Nanocarriers for Drug Delivery and Regenerative Medicine | MDPI [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Development and Characterization of PLGA Nanoparticles Containing 17-DMAG, an Hsp90 Inhibitor [frontiersin.org]
- 13. Excretable IR-820 for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Encapsulating IR-820 in PLGA Nanoparticles]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15555265#encapsulating-ir-820-in-plgananoparticles]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com